2-Bromo-6-isopropoxybenzo[d]thiazole 2-Bromo-6-isopropoxybenzo[d]thiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15841303
InChI: InChI=1S/C10H10BrNOS/c1-6(2)13-7-3-4-8-9(5-7)14-10(11)12-8/h3-6H,1-2H3
SMILES:
Molecular Formula: C10H10BrNOS
Molecular Weight: 272.16 g/mol

2-Bromo-6-isopropoxybenzo[d]thiazole

CAS No.:

Cat. No.: VC15841303

Molecular Formula: C10H10BrNOS

Molecular Weight: 272.16 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-6-isopropoxybenzo[d]thiazole -

Specification

Molecular Formula C10H10BrNOS
Molecular Weight 272.16 g/mol
IUPAC Name 2-bromo-6-propan-2-yloxy-1,3-benzothiazole
Standard InChI InChI=1S/C10H10BrNOS/c1-6(2)13-7-3-4-8-9(5-7)14-10(11)12-8/h3-6H,1-2H3
Standard InChI Key OKCFPLFSXVRRFE-UHFFFAOYSA-N
Canonical SMILES CC(C)OC1=CC2=C(C=C1)N=C(S2)Br

Introduction

2-Bromo-6-isopropoxybenzo[d]thiazole is a heterocyclic compound belonging to the thiazole family, specifically a derivative of benzothiazole. It is characterized by the presence of a bromine atom and an isopropoxy group attached to the benzothiazole ring. This compound is significant in medicinal chemistry due to its diverse biological activities and potential applications in drug synthesis.

Synthesis

The synthesis of 2-Bromo-6-isopropoxybenzo[d]thiazole typically involves the bromination of 6-isopropoxybenzo[d]thiazole. This process can be achieved using brominating agents such as bromine or N-bromosuccinimide in suitable solvents like dichloromethane or acetonitrile.

Steps in Synthesis:

  • Preparation of Starting Material: Synthesize 6-isopropoxybenzo[d]thiazole through appropriate methods.

  • Bromination: React the starting material with a brominating agent to introduce the bromine atom at the 2-position.

  • Purification: Purify the resulting compound using techniques such as column chromatography.

Applications in Scientific Research

2-Bromo-6-isopropoxybenzo[d]thiazole serves as an intermediate in synthesizing more complex thiazole derivatives, which are valuable in medicinal chemistry. Thiazoles are recognized for their diverse biological activities, including antimicrobial and antifungal properties. The compound's unique structure allows it to interact with biological targets such as DNA or proteins, potentially inhibiting key biological pathways.

Biological Activities:

  • Antimicrobial Activity: Thiazole derivatives often exhibit antimicrobial properties, making them candidates for developing new antimicrobial agents.

  • Antifungal Activity: Similar to antimicrobial activity, thiazoles can also show antifungal effects, which are crucial in treating fungal infections.

Chemical Reactions

2-Bromo-6-isopropoxybenzo[d]thiazole undergoes various chemical reactions due to its reactive bromine and isopropoxy groups. These reactions can lead to the formation of diverse thiazole derivatives with potential biological activities.

Types of Reactions:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, leading to new derivatives.

  • Cross-Coupling Reactions: The compound can participate in cross-coupling reactions to form complex molecules.

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